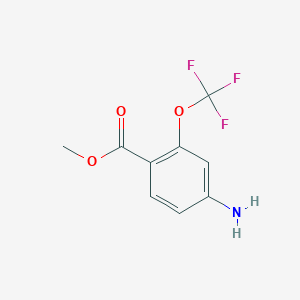

methyl 4-amino-2-(trifluoromethoxy)benzoate

Description

Methyl 4-amino-2-(trifluoromethoxy)benzoate (C₉H₈F₃NO₃) is a fluorinated benzoate ester featuring an amino group at the para position (C4) and a trifluoromethoxy (OCF₃) group at the ortho position (C2) of the benzene ring. The OCF₃ group is known to enhance metabolic stability and lipophilicity, making such compounds attractive in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

methyl 4-amino-2-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-15-8(14)6-3-2-5(13)4-7(6)16-9(10,11)12/h2-4H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBICRDGTGZUPAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-2-(trifluoromethoxy)benzoate typically involves the following steps:

Nitration: The starting material, methyl 2-(trifluoromethoxy)benzoate, undergoes nitration to introduce a nitro group at the 4-position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Purification: The final product is purified through recrystallization or chromatography to obtain pure methyl 4-amino-2-(trifluoromethoxy)benzoate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for purification and quality control ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while the trifluoromethoxy group remains relatively inert under mild conditions.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

Oxidizing Agents: Nitric acid, hydrogen peroxide.

Coupling Reagents: Boronic acids, palladium catalysts.

Major Products Formed

Substitution Products: Derivatives with various functional groups replacing the amino group.

Oxidation Products: Nitroso and nitro derivatives.

Coupling Products: Biaryl compounds.

Scientific Research Applications

Methyl 4-amino-2-(trifluoromethoxy)benzoate has diverse applications in scientific research:

Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.

Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides.

Material Science: It is investigated for its potential use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-(trifluoromethoxy)benzoate depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy .

Comparison with Similar Compounds

Positional Isomers

Methyl 4-Amino-3-(Trifluoromethoxy)Benzoate (CAS 457097-93-7)

- Structure: Trifluoromethoxy at C3, amino at C3.

- Synthesis : Prepared via radical O-trifluoromethylation using Togni reagent II, followed by thermally induced OCF₃ migration (85% yield) .

- Applications : Serves as a precursor for ortho-trifluoromethoxylated aniline derivatives in drug discovery .

Key Difference : The C2 vs. C3 substitution alters steric and electronic profiles, impacting reactivity in coupling reactions and binding affinity in biological targets .

Functional Group Variants

Methyl 4-Amino-2-(Trifluoromethyl)Benzoate (CAS 894796-87-3)

- Structure : Trifluoromethyl (CF₃) at C2 instead of OCF₃.

- Properties : Higher lipophilicity (logP ~2.1) compared to the OCF₃ analogue (logP ~1.8) due to the CF₃ group’s stronger electron-withdrawing effect .

- Applications : Used in materials science for fluoropolymer synthesis .

2-Amino-3-(Trifluoromethoxy)Benzoic Acid (CAS 561304-41-4)

Derivatives with Agrochemical Relevance

Metsulfuron-Methyl (CAS 74223-64-6)

- Structure : Methyl benzoate core with a sulfonylurea and triazine moiety.

- Application : Herbicide targeting acetolactate synthase (ALS) in plants .

- Comparison: While lacking the OCF₃ group, its benzoate scaffold and methyl ester highlight structural parallels. The OCF₃ group in methyl 4-amino-2-(trifluoromethoxy)benzoate may confer enhanced soil persistence due to fluorine’s stability .

Halogenated Analogues

Biological Activity

Methyl 4-amino-2-(trifluoromethoxy)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 4-amino-2-(trifluoromethoxy)benzoate features a benzoate structure with an amino group at the para position and a trifluoromethoxy substituent. This configuration is crucial for its biological activity, as the trifluoromethoxy group often enhances lipophilicity and bioavailability, which are important for drug design.

Biological Activities

Research has indicated that methyl 4-amino-2-(trifluoromethoxy)benzoate exhibits several biological activities:

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases.

- Antitumor Activity : Studies have indicated that it may inhibit the proliferation of cancer cells, suggesting its utility in oncology.

- Antimicrobial Effects : It has demonstrated efficacy against various bacterial and fungal strains, indicating potential as an antimicrobial agent.

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

The mechanism by which methyl 4-amino-2-(trifluoromethoxy)benzoate exerts its effects involves interactions with various biological targets:

- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity. For instance, it has been noted to interact with receptor tyrosine kinases, which play a critical role in cell signaling and growth.

- Oxidative Stress Modulation : Some studies suggest that this compound can induce oxidative stress in certain cell types, leading to apoptosis in cancer cells while sparing normal cells.

Case Studies and Experimental Data

- Antitumor Activity : A study evaluating the cytotoxic effects of methyl 4-amino-2-(trifluoromethoxy)benzoate on various cancer cell lines revealed significant inhibition of cell growth at concentrations as low as 10 µM. The compound demonstrated a selectivity index (SI) indicating lower toxicity to normal cells compared to cancer cells.

- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Candida albicans showed that the compound inhibited growth with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively.

- Enzyme Inhibition Studies : The compound was tested against several enzymes, revealing IC50 values ranging from 5 µM to 15 µM for key metabolic enzymes involved in cancer metabolism.

Safety Profile

Methyl 4-amino-2-(trifluoromethoxy)benzoate is reported to have low toxicity in laboratory settings. However, precautions are advised as it may cause skin and eye irritation upon contact. Standard safety protocols should be followed during handling and experimentation.

Applications in Drug Development

Given its diverse biological activities, methyl 4-amino-2-(trifluoromethoxy)benzoate is being explored for various therapeutic applications:

- Cancer Therapy : Ongoing research aims to develop formulations incorporating this compound for targeted cancer therapies.

- Infectious Disease Treatment : Its antimicrobial properties are being investigated for potential use against resistant strains of bacteria and fungi.

- Inflammatory Conditions : The anti-inflammatory effects suggest possible applications in treating conditions like arthritis or other inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.